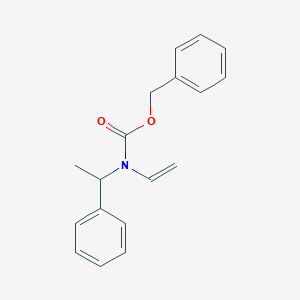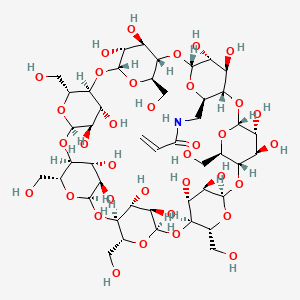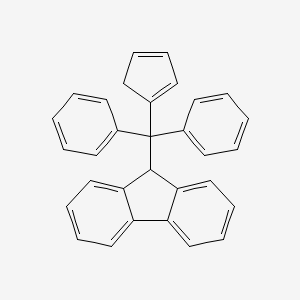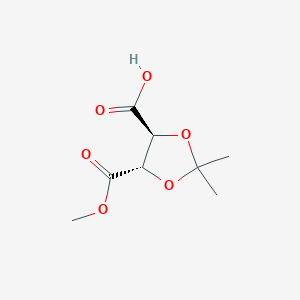
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide is a fascinating chemical compound with significant potential in various scientific research fields. This compound is characterized by its unique structure, which includes benzyl, dichloro, and trifluoroethyl groups attached to a sulfide moiety. Its diverse applications range from organic synthesis to pharmaceutical development, making it a prized material for scientists exploring innovative avenues of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide typically involves the reaction of benzyl chloride with 1,1-dichloro-2,2,2-trifluoroethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced purification techniques, including column chromatography and high-performance liquid chromatography, are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions: Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Various nucleophiles (amines, alkoxides); reactions are conducted under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Products with substituted nucleophiles.
科学的研究の応用
Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Development: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the development of novel materials with unique properties.
Biological Studies: Explored for its potential biological activities and interactions with various biomolecules.
作用機序
The mechanism by which Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide exerts its effects involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to react with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The pathways involved in these interactions are still under investigation, but they are believed to include covalent binding to proteins and nucleic acids .
類似化合物との比較
- Benzyl 2,2,2-trifluoroethyl sulfide
- 1,1-Dichloro-2,2,2-trifluoroethyl sulfide
- 2,3-Dichloro-5,6-dicyanobenzoquinone
Comparison: Benzyl 1,1-dichloro-2,2,2-trifluoroethyl sulfide is unique due to the presence of both dichloro and trifluoroethyl groups, which impart distinct chemical properties. Compared to Benzyl 2,2,2-trifluoroethyl sulfide, the additional chlorine atoms increase its reactivity and potential for substitution reactions. Similarly, 1,1-Dichloro-2,2,2-trifluoroethyl sulfide lacks the benzyl group, making it less versatile in organic synthesis .
特性
IUPAC Name |
(1,1-dichloro-2,2,2-trifluoroethyl)sulfanylmethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3S/c10-8(11,9(12,13)14)15-6-7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTAMMQQMCFYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(C(F)(F)F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)













